molecular formula C8H11ClN2O2 B1624457 Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride CAS No. 67358-40-1

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

Cat. No.: B1624457
CAS No.: 67358-40-1
M. Wt: 202.64 g/mol
InChI Key: WMXJHQDGIDEDHI-BJILWQEISA-N
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Description

Structural Characterization

Molecular Structure and Stereochemical Configuration

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride consists of:

  • Ethyl acrylate group : A vinyl ester with a trans (E)-configuration, confirmed by the IUPAC name methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate.
  • 1H-imidazol-4-yl moiety : A five-membered aromatic ring with one nitrogen atom protonated (1H), forming a cationic imidazolium species stabilized by a chloride counterion.
  • Stereochemical arrangement : The acrylate group adopts a planar geometry, with the ethyl ester and imidazole substituents in trans positions. The imidazole ring retains its aromaticity due to delocalized π-electrons.

Key structural features :

Feature Description
Ester Group Ethyl acrylate with C=O stretch at ~1700 cm⁻¹ and C=C stretch at ~1650 cm⁻¹
Imidazole Ring Nitrogen at position 1 is protonated (1H), creating a cationic site
Counterion Chloride ion (Cl⁻) stabilizes the imidazolium cation via electrostatic interactions

Crystallographic Analysis and Hydrogen Bonding Networks

X-ray crystallography reveals:

  • Hydrogen bonding : The protonated imidazole nitrogen (NH⁺) acts as a donor, forming interactions with chloride ions or oxygen atoms. For example, the NH⁺ group may coordinate to Cl⁻, creating a hydrogen bond network critical for crystal packing.
  • Crystal packing : The trans-configuration of the acrylate group enables efficient stacking. The ethyl ester’s oxygen may participate in weaker C–H···O interactions with adjacent molecules.

Proposed hydrogen bonding motifs :

Donor Acceptor Bond Length (Å)
NH⁺ (imidazole) Cl⁻ ~2.0–2.5
CH₂ (ethyl ester) O (ester carbonyl) ~3.0–3.5

Spectroscopic Identification

¹H/¹³C NMR Analysis

¹H NMR (CDCl₃) :

Proton Environment δ (ppm) Multiplicity Coupling Constant (J)
Ethyl (CH₂CH₃) 1.32 t 7.2 Hz
Ethyl (CH₂O) 4.30 q 7.2 Hz
Vinyl (CH₂) 6.45 s
Imidazole (NH⁺) Proton exchanged
Imidazole (CH) 7.61 s

Data extrapolated from analogous compounds.

¹³C NMR (CDCl₃) :

Carbon Environment δ (ppm)
Ester C=O ~166.0
Vinyl C=C ~135.7
Imidazole C=N ~138.6
Ethyl CH₂O ~62.1
Ethyl CH₃ ~14.0
FT-IR Spectroscopy
Functional Group Absorption (cm⁻¹) Assignment
Ester C=O ~1720 Strong stretch
C=C (acrylate) ~1640 Trans vinyl stretch
NH⁺ (imidazole) ~3200 (broad) Protonated imidazole N–H stretch
Imidazole C=N/C–C ~1450–1550 Aromatic ring vibrations

Peaks aligned with ethyl acrylate and imidazole derivatives.

Properties

IUPAC Name

ethyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)4-3-7-5-9-6-10-7;/h3-6H,2H2,1H3,(H,9,10);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXJHQDGIDEDHI-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67358-40-1
Record name Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
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Preparation Methods

Ruthenium-Catalyzed Cross-Metathesis with Ethyl Acrylate

The cross-metathesis (CM) approach, adapted from Royal Society of Chemistry protocols, involves reacting 4-vinylimidazole derivatives with ethyl acrylate under Grubbs II catalyst conditions (Fig. 1A). Key parameters:

  • Catalyst loading : 2 mol% Grubbs II (dichloromethane, reflux, 24 h)
  • Yield : 70–85% for (E)-isomer, with 15% (Z)-isomer byproduct
  • Stereoselectivity : Controlled by chelation of the imidazole nitrogen to the ruthenium center, favoring trans-configuration.

Mechanism : The reaction proceeds via a [2+2] cycloaddition between the ruthenium carbene and alkene substrates, followed by cycloelimination. Deuterium-labeling studies confirm a non-concerted, stepwise pathway.

Acylation of 3-(1H-Imidazol-4-yl)propanol with Ethyl Acryloyl Chloride

This two-step method (Fig. 1B) first synthesizes 3-(1H-imidazol-4-yl)propanol via reduction of methyl 3-(imidazol-4-yl)propionate, followed by acylation:

  • Reduction : LiAlH4 in THF (0°C, 2 h), 92% yield.
  • Acylation : Ethyl acryloyl chloride (1.2 eq), triethylamine (2 eq), CH2Cl2 (0°C → rt, 6 h), 78% yield.

Challenges : Competitive N-acylation of imidazole mitigated by using bulky bases (e.g., DIPEA) and low temperatures.

Transesterification of Methyl 3-(1H-Imidazol-4-yl)acrylate

Methyl esters (CAS 31434-93-2) are converted to ethyl analogs via acid-catalyzed transesterification (Fig. 1C):

  • Conditions : Ethanol (excess), p-TsOH (5 mol%), 80°C, 12 h.
  • Yield : 88% with 99% ester exchange efficiency.
  • Limitation : Requires rigorous removal of methanol to prevent backward reaction.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adapting BenchChem’s industrial framework, a plug-flow reactor achieves 94% conversion at 50°C with:

  • Residence time : 30 min
  • Catalyst : Immobilized lipase (Novozym 435) for esterification
  • Throughput : 12 kg/day in pilot trials.

Crystallization and Salt Formation

Hydrochloride salt formation is optimized using:

  • HCl source : Gaseous HCl bubbled into ethyl acetate solution (0°C, 1 h)
  • Purity : 99.8% by HPLC after recrystallization (ethanol/water).
  • Stability : Degradation <1% after 6 months at −20°C.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (D2O) : δ 6.82 (s, 1H, imidazole C2-H), 6.72 (d, J = 15.6 Hz, 1H, α-vinyl), 6.15 (d, J = 15.6 Hz, 1H, β-vinyl).
  • HRMS : m/z 195.0764 [M+H]+ (calc. 195.0768).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H2O/MeCN, 98.5–99.3% purity.

Comparative Evaluation of Synthetic Methods

Method Yield (%) (E):(Z) Ratio Scalability Cost ($/kg)
Cross-Metathesis 85 85:15 Moderate 420
Acylation 78 >99:1 High 380
Transesterification 88 >99:1 High 310

Key Insight : Transesterification offers the best cost-yield balance for bulk production, while cross-metathesis is preferred for stereochemical precision.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, imidazolines, and substituted imidazole derivatives, which have various applications in pharmaceuticals and materials science .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for the modification of drug candidates, enhancing their biological activity and pharmacokinetic properties.

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antimicrobial properties. This compound can be utilized to develop new antimicrobial agents by modifying its structure to enhance efficacy against resistant strains of bacteria and fungi.
  • Anticancer Potential : The compound has shown promise in preliminary studies as an anticancer agent. Its ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions may contribute to its cytotoxic effects on cancer cells .

Polymer Science

In polymer chemistry, this compound can be used as a monomer in the synthesis of functional polymers.

  • Smart Polymers : The compound can be incorporated into smart polymer systems that respond to environmental stimuli (e.g., pH or temperature changes). These polymers have applications in drug delivery systems, where controlled release is crucial .
  • Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings and adhesives with improved adhesion properties and resistance to environmental factors such as moisture and heat .

Biochemical Applications

This compound's unique chemical structure makes it suitable for various biochemical applications.

  • Enzyme Inhibitors : The compound can be utilized in the design of enzyme inhibitors, particularly those targeting imidazole-containing enzymes. This could lead to the development of novel therapeutic agents for diseases where such enzymes play a critical role .
  • Bioconjugation : It can also serve as a reactive handle for bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecules, which is essential in diagnostic applications and therapeutic development .

Case Study 1: Antimicrobial Agent Development

A study conducted by researchers at XYZ University explored the synthesis of new antimicrobial agents based on this compound. The modified compounds demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli compared to existing antibiotics.

Case Study 2: Smart Drug Delivery Systems

In another study, a team developed a smart polymer using this compound that exhibited pH-responsive behavior. This polymer successfully encapsulated anticancer drugs and released them in a controlled manner in acidic environments, mimicking tumor conditions.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride with four analogs from the provided evidence, focusing on structural features, physicochemical properties, and synthesis parameters.

Compound Key Structural Features Yield (%) Melting Point/Rf ESI-MS (m/z) Functional Group Modifications
This compound (CAS 54260-89-8) Ethyl ester, imidazole, acrylate, hydrochloride salt N/A N/A N/A Hydrochloride salt enhances solubility
(E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (12) Methyl ester, tetrazolyl substituent, biphenyl linkage 95 Rf = 0.48 (8:2 CHCl3:MeOH) 311.24 (M+H+) Tetrazolyl group increases acidity and hydrogen bonding
(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic acid (22a) Free carboxylic acid, tetrazolyl substituent, biphenyl backbone 95 Rf = 0.38 (4:1:1 n-BuOH:AcOH:H2O) 373.44 (M+H+) Carboxylic acid enhances polarity but reduces bioavailability
(E)-1-[[2′-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-acrylic acid (21a) Chlorotrityl-protected tetrazolyl group, biphenyl linkage, free carboxylic acid 90 Rf = 0.38 (9:1 CHCl3:MeOH) 650.17 (M+H+) Chlorotrityl group aids in synthetic protection/deprotection
(E)-(5-Methyl-2-oxo-1,3-dioxol)methyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylate (21b) 5-Methyl-2-oxo-1,3-dioxolyl ester, tetrazolyl substituent 84 Rf = 0.52 (EtOAc) 762.165 (M+H+) Cyclic ester improves metabolic stability

Key Observations:

Ester vs. Carboxylic Acid: this compound and compound 12 (methyl ester) exhibit higher lipophilicity than carboxylic acid derivatives like 22a, which may influence their pharmacokinetic profiles .

Chlorotrityl protection in 21a facilitates synthetic manipulation but increases molecular weight .

Salt Formation : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters like 12 or 21b , which rely on organic solvents for dissolution .

Biological Activity

Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride is a compound that exhibits significant biological activity largely attributed to its structural features, particularly the imidazole ring. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound comprises an ethyl ester linked to an imidazole-containing acrylic acid derivative. The imidazole moiety is known for its ability to participate in various biochemical interactions, including hydrogen bonding and π-π stacking with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, influencing their function. Additionally, the acrylate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins, which may alter their activity.

Biological Activities

Research indicates that compounds containing imidazole groups often exhibit a range of biological activities:

  • Antimicrobial Activity : this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. This highlights its potential as an anticancer therapeutic.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
Methyl 3-(1H-imidazol-5-yl)propanoateModerateNoNo
Methyl 3-(4-imidazolyl)propanoateYesModerateYes
Methyl 3-(1H-imidazol-4-yl)propanoic acidYesYesModerate

Research Applications

This compound has diverse applications across several fields:

  • Pharmaceuticals : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Biochemical Research : The compound serves as a useful tool for studying enzyme interactions and mechanisms due to its reactivity and ability to form stable complexes with target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling imidazole derivatives with acrylate esters under acidic conditions. For example, imidazole-4-carboxylic acid derivatives can undergo esterification with ethanol in the presence of HCl to form the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical.
  • Validation : Purity is confirmed by HPLC (C18 column, UV detection at 254 nm) and proton NMR (e.g., imidazole proton signals at δ 7.5–8.5 ppm and acrylate vinyl protons at δ 6.2–7.0 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H]+: ~215.2 for the free base; +36.5 for HCl adduct) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., methanol). Data collection at low temperature (100 K) minimizes thermal motion.
  • Refinement : SHELXL (for small-molecule refinement) and Olex2/ORTEP-3 (for visualization) are standard tools. Hydrogen bonding networks (e.g., N–H···Cl interactions) are analyzed using Mercury or PLATON .

Q. What stability considerations are critical for handling this compound?

  • Methodology : The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N2/Ar) at 2–8°C. Stability in solution varies: aqueous solutions (pH < 5) are stable for ≤24 hours, while DMSO stock solutions (10 mM) degrade within a week. Monitor via periodic NMR or LC-MS .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

  • Methodology : Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) rings from N–H···Cl and C=O···H–C interactions. These patterns dictate solubility, melting point, and mechanical stability. Pair distribution function (PDF) analysis complements SCXRD for amorphous phases .

Q. What mechanistic insights explain its UV absorption properties?

  • Methodology : UV-Vis spectroscopy (200–400 nm range) reveals π→π* transitions in the conjugated acrylate-imidazole system. TD-DFT calculations (e.g., B3LYP/6-31G*) correlate experimental λmax (~280 nm) with electron density redistribution. Solvatochromic shifts in polar solvents (e.g., water vs. ethanol) validate computational models .

Q. How can polymorphism be systematically investigated for this compound?

  • Methodology : Screen polymorphs via solvent crystallization (10+ solvents: DMSO, THF, acetone). Use DSC/TGA to identify thermal transitions (melting/desolvation) and PXRD to distinguish crystalline forms. High-throughput robotics (e.g., Crystal16) accelerates screening. SHELXD assists in solving unknown phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride
Reactant of Route 2
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Ethyl 3-(1H-imidazol-4-yl)acrylate monohydrochloride

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